![molecular formula C20H13FN4OS B2552881 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 708998-47-4](/img/structure/B2552881.png)
6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C20H13FN4OS and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H15F1N4S1
- Molecular Weight : 342.40 g/mol
- IUPAC Name : this compound
The presence of multiple functional groups and the fused triazole-thiadiazole moiety suggest diverse biological interactions.
Anticancer Activity
Research indicates that compounds with similar triazole and thiadiazole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. A study by Trcek et al. highlighted that derivatives of triazoles demonstrated selective inhibition of c-Met kinases, which are implicated in several cancers .
Compound | IC50 (µM) | Target Kinase |
---|---|---|
PF-04217903 | 0.005 | c-Met |
Savolitinib | 0.005 | c-Met |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. For example:
- Study Findings : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) as low as 1 µg/mL against certain strains .
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 2 |
S. aureus | 1 |
C. albicans | 0.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been explored in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Case Study : A derivative with a similar structure was shown to reduce TNF-alpha levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
In a recent study published in ACS Omega, researchers synthesized several triazolo-thiadiazole derivatives and evaluated their biological activities against cancer cell lines. The most potent compound exhibited an IC50 value of 0.02 µM against A549 lung cancer cells, indicating strong anticancer activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various substituted triazoles to determine the influence of different substituents on biological activity. It was found that the introduction of electron-withdrawing groups significantly enhanced anticancer potency while maintaining low toxicity profiles in normal cell lines .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have indicated that derivatives of thiadiazoles and triazoles exhibit significant antitumor properties. For instance, compounds structurally related to 6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that certain derivatives inhibited tubulin polymerization, a critical mechanism in cancer cell proliferation .
- Structure-activity relationship (SAR) studies revealed that modifications to the phenyl group could enhance antitumor activity .
Antiviral Properties
The compound's structural framework also positions it as a potential antiviral agent. Research into similar triazole derivatives has shown promising activity against viral pathogens. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or receptors .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies have shown that these interactions can lead to modulation of biological pathways relevant to disease treatment:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit key enzymes involved in cancer progression and viral replication.
- Receptor Modulation : The interaction with cellular receptors can influence signaling pathways that are crucial for cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study reported the synthesis of a series of thiadiazole derivatives where one compound demonstrated an IC50 value of 2.94 µM against HepG2 (human hepatocellular carcinoma) cell lines . This highlights the potential of thiadiazole-containing compounds in cancer therapeutics.
Case Study 2: Antiviral Activity
Another investigation into triazole derivatives revealed significant antiviral activity against coronaviruses. The study emphasized how slight modifications in the molecular structure could enhance efficacy against specific viral strains .
Eigenschaften
IUPAC Name |
6-[5-(4-fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4OS/c1-12-16(11-17(26-12)13-7-9-15(21)10-8-13)19-24-25-18(22-23-20(25)27-19)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWATGPAPHHNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4S3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.